3-(4-fluorophenyl)-5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-fluorophenyl)-5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with fluorophenyl, thiophenyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and recrystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-fluorophenyl)-5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole
- 3-(4-bromophenyl)-5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-thiophen-2-yl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2S/c21-15-8-6-13(7-9-15)17-12-18(19-5-2-10-27-19)26(25-17)16-4-1-3-14(11-16)20(22,23)24/h1-11,18H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBQRNOOFAQKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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